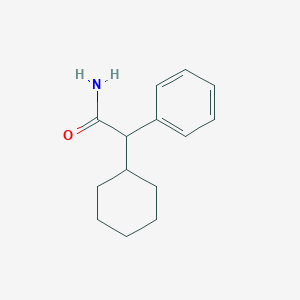

2-Cyclohexyl-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclohexyl-2-phenylacetamide is an organic compound with the molecular formula C14H19NO It is characterized by a cyclohexyl group and a phenyl group attached to an acetamide moiety

Wirkmechanismus

Target of Action

Similar compounds have been found to target the zikv ns5 rna-dependent rna polymerase .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in their function . More research is needed to fully understand these interactions and the resulting changes.

Pharmacokinetics

The compound’s lipophilic nature and its potential for human intestinal absorption and plasma protein binding have been noted . These properties can impact the compound’s bioavailability.

Biochemische Analyse

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

It is possible that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-phenylacetamide typically involves the reaction of cyclohexylamine with phenylacetic acid. The process can be summarized as follows:

Cyclohexylamine and Phenylacetic Acid Reaction: Cyclohexylamine is reacted with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding amide.

Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation. The reaction mixture is then cooled, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclohexyl-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Cyclohexylphenylacetic acid.

Reduction: Cyclohexylphenylamine.

Substitution: N-substituted cyclohexylphenylacetamides.

Wissenschaftliche Forschungsanwendungen

2-Cyclohexyl-2-phenylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

- N-Cyclohexyl-2,2-diphenylacetamide

- N-Cyclopentyl-2-phenylacetamide

- 2-Cyano-N-phenylacetamide

- N-Phenethyl-2-phenylacetamide

Comparison: 2-Cyclohexyl-2-phenylacetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Biologische Aktivität

2-Cyclohexyl-2-phenylacetamide is an organic compound notable for its diverse biological activities. Its structure, characterized by a cyclohexyl group and a phenyl group attached to an acetamide moiety, positions it as a candidate for various therapeutic applications. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and pharmacokinetics.

- Molecular Formula : C14H19NO

- Molecular Weight : 219.31 g/mol

- Structure : Contains both cyclohexyl and phenyl groups which contribute to its lipophilicity and potential biological interactions.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, suggesting potential as an antibiotic agent. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Pseudomonas aeruginosa | Low |

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and modulation of cell signaling pathways.

- Mechanism of Action : It is believed to interact with specific cellular targets, leading to alterations in gene expression and metabolic processes that favor apoptosis in cancer cells.

| Cancer Cell Line | Inhibition Rate | Reference |

|---|---|---|

| HeLa (cervical cancer) | 70% at 50 µM | |

| MCF-7 (breast cancer) | 65% at 50 µM |

The biological activity of this compound can be attributed to its ability to bind with various biomolecules, including enzymes and receptors. This binding can lead to enzyme inhibition or activation, impacting cellular signaling pathways crucial for cell survival and proliferation.

Cellular Effects

The compound influences several cellular functions:

- Modulation of cell signaling pathways.

- Alteration of gene expression profiles.

- Impact on cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics due to its lipophilic nature. Studies indicate:

- Absorption : Potential for human intestinal absorption.

- Distribution : High plasma protein binding capacity.

- Metabolism : Likely undergoes hepatic metabolism, with possible formation of active metabolites.

Case Studies

Several studies have explored the therapeutic potential of this compound:

-

Study on Antimicrobial Activity :

- Conducted by researchers examining the efficacy against resistant bacterial strains.

- Results indicated significant antimicrobial effects, particularly against Gram-positive bacteria.

-

Anticancer Research :

- A study focused on the effects on HeLa and MCF-7 cells demonstrated substantial inhibition rates.

- Suggested pathways included the modulation of apoptosis-related proteins.

-

Pharmacological Evaluation :

- Evaluation of pharmacokinetics showed favorable absorption and distribution profiles.

- Highlighted the need for further clinical studies to validate therapeutic applications.

Eigenschaften

IUPAC Name |

2-cyclohexyl-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZQYZNWDPTGOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.